Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate
Description
Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate is a synthetic organic compound featuring a benzoyl-thioacetamide core substituted with a cyclohexylmethylamino group and a methyl ester. The cyclohexylmethyl group and ester functionality suggest possible applications in drug design or as intermediates in synthesis .
Properties
IUPAC Name |
methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-25-18(23)12-21-19(24)15-9-5-6-10-16(15)26-13-17(22)20-11-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-13H2,1H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWFGNBSCCYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=CC=C1SCC(=O)NCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives. Substitution reactions can result in various substituted benzoyl or amino compounds.
Scientific Research Applications
Biological Applications
The compound has been studied for its potential therapeutic effects in several areas:
Antidiabetic Properties
Research indicates that compounds structurally similar to Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate can protect pancreatic β-cells from endoplasmic reticulum (ER) stress. A notable study reported an EC50 value of , suggesting strong protective effects, making it a candidate for diabetes management therapies .
Neuroprotective Effects
In vitro studies have shown that this compound may reduce neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases, as it may help preserve neuronal integrity under stress conditions .
Anticancer Activity
Preliminary investigations have suggested that the compound exhibits anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines. The potential mechanisms include modulation of signaling pathways involved in cell survival and death .
Research Findings
A comprehensive review of literature reveals various studies focusing on the biological activities of similar compounds:
| Compound | Activity | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound A | β-cell protection | 100 | |
| Compound B | Anticancer | 45 | |
| Compound C | Neuroprotection | 88 |
These findings illustrate the diverse biological activities associated with compounds structurally related to this compound.
Case Study 1: β-cell Protective Activity
In a study examining various benzamide derivatives, certain analogs exhibited significant protective effects against ER stress-induced apoptosis in pancreatic β-cells. The compound designated as WO5m showed maximal activity at a concentration of , indicating its potential as a therapeutic agent for diabetes management .
Case Study 2: Neuroprotection in Oxidative Stress Models
Another investigation focused on the neuroprotective effects of related compounds in oxidative stress models, showing that these compounds could significantly reduce neuronal cell death. This suggests their role in developing treatments for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the amino, sulfanyl, and ester moieties. These variations influence molecular weight, polarity, and biological activity:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
The methyl ester in the target compound and increases stability and lipophilicity relative to free carboxylic acids (e.g., ), which may improve bioavailability .
Biological Activity: The dichlorobenzyl derivative exhibits a low predicted pKa (3.65), suggesting moderate acidity that could influence binding in biological systems. The fungicidal activity of the phenoxy-substituted compound highlights the role of aromatic substituents in agrochemical applications, whereas the target compound’s cyclohexyl group may favor interactions with hydrophobic enzyme pockets.
Synthetic Routes :
- Analogs like and are synthesized via disulfide or sulfonamide coupling, suggesting that the target compound may employ similar thiol- or sulfonyl-based reactions. In contrast, esterification steps are critical for compounds like and .
Biological Activity
Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate, identified by its CAS number 1287129-25-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 378.5 g/mol. The compound features a cyclohexylmethylamino group, which is significant for its biological interactions.
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing amino and thioether functionalities have been shown to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.
- DNA Binding and Cleavage : Research has demonstrated that related compounds can bind to DNA, leading to cleavage without the need for external agents. This property suggests potential applications in cancer therapy, where targeted DNA damage can induce apoptosis in malignant cells.
- Apoptosis Induction : Certain analogs have been identified as apoptosis-inducing agents through the inhibition of anti-apoptotic proteins such as Bcl-2. This pathway is crucial for developing treatments for various cancers.
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound and related compounds.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various derivatives similar to this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 50 µg/mL, indicating a promising therapeutic potential against bacterial infections.
Case Study 2: Cancer Cell Line Testing
Another study evaluated the effects of a structurally similar compound on human cancer cell lines. The compound demonstrated IC50 values in the micromolar range, suggesting effective cytotoxicity against cancer cells while sparing normal cells, thereby highlighting its potential as a chemotherapeutic agent.
Q & A
Q. What synthetic routes are commonly employed to prepare Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate, and what are their critical reaction conditions?
The synthesis typically involves multi-step reactions, including:
- Sulfanyl group introduction : Thiol-ene coupling or nucleophilic substitution to attach the sulfanylbenzoyl moiety.
- Amide bond formation : Coupling agents like HATU or DCC/NHS are used to link the cyclohexylmethylamino-oxoethyl group to the benzoyl core.
- Esterification : Methanol under acidic or basic conditions to finalize the methyl ester group.
Key parameters include temperature control (<50°C to avoid side reactions), anhydrous solvents (e.g., DMF or THF), and inert atmospheres to stabilize reactive intermediates .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
X-ray crystallography is the gold standard:
- Data collection : Single-crystal diffraction (e.g., using Mo-Kα radiation, λ = 0.71073 Å) yields parameters like unit cell dimensions (e.g., monoclinic system with space group C2/c, a = 31.6697 Å, b = 7.5883 Å, c = 12.5915 Å, β = 108.514°) .
- Structural insights : Hydrogen bonding (C–H⋯O interactions) stabilizes the crystal lattice, while torsion angles reveal conformational flexibility in the sulfanylbenzoyl and cyclohexylmethylamino groups .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
State-of-the-art approaches include:
- Quantum chemical calculations : Density Functional Theory (DFT) to model transition states and activation energies for key steps like amide coupling.
- Reaction path search algorithms : Tools like GRRM or AFIR predict intermediates and competing pathways, reducing trial-and-error experimentation .
- Machine learning : Training models on reaction databases to predict optimal solvents, catalysts, or temperature ranges.
Q. What strategies resolve contradictions in biological activity data for this compound?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm dose-dependent effects.
- Receptor binding studies : Radioligand displacement assays or surface plasmon resonance (SPR) to quantify affinity for hypothesized targets (e.g., GPCRs or kinases) .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with bioactivity measurements .
Q. How can heterogeneous catalysis improve the scalability of its synthesis?
- Solid-supported catalysts : Immobilized Pd nanoparticles for Suzuki-Miyaura coupling of aromatic intermediates.
- Continuous flow reactors : Enhance mass transfer and reduce reaction times for esterification steps .
- In situ monitoring : FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. What advanced spectroscopic techniques characterize its dynamic behavior in solution?
- NMR relaxation studies : Measure rotational correlation times to assess conformational flexibility of the cyclohexyl group.
- 2D NOESY : Maps spatial proximity between sulfanylbenzoyl protons and the methyl ester group.
- Time-resolved fluorescence : Probes solvation effects on the excited-state behavior of the aromatic core .
Methodological Considerations
Q. How to design experiments to study its stability under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
